Tie2 kinase inhibitor 1 is classified as a receptor tyrosine kinase inhibitor, specifically targeting the Tie2 receptor (also known as TEK). The Tie2 receptor is involved in the regulation of endothelial cell function and is implicated in various pathological processes, including tumor growth and metastasis. The compound's development stems from the need for selective inhibitors that can modulate the Tie2 signaling pathway without affecting other kinases, thus minimizing off-target effects.
The synthesis of Tie2 kinase inhibitor 1 involves several key steps that focus on modifying existing chemical frameworks to enhance potency and selectivity. A notable method includes:
Technical parameters such as reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for achieving high yields and purity of the final product .
The molecular structure of Tie2 kinase inhibitor 1 is characterized by its specific binding motifs that interact with the active site of the Tie2 receptor. Key features include:
Tie2 kinase inhibitor 1 participates in several chemical reactions primarily related to its mechanism of action as an inhibitor:
The mechanism of action for Tie2 kinase inhibitor 1 involves:
Tie2 kinase inhibitor 1 exhibits several notable physical and chemical properties:
The applications of Tie2 kinase inhibitor 1 span several scientific domains:
Tie2 kinase inhibitor 1 (CAS 948557-43-5) achieves its selectivity through precise interactions with unique regulatory elements in Tie2's kinase domain. The crystal structure of Tie2 (PDB: 3L8P) reveals an atypical nucleotide binding loop adopting an autoinhibitory conformation not observed in most kinases [2] [6]. This loop creates a distinct hydrophobic pocket adjacent to the ATP-binding site. The inhibitor's pyrimidine core exploits this feature through van der Waals contacts with Val898 and Ala900 in the hinge region, while its sulfonyl group forms hydrogen bonds with the backbone amide of Asp981 in the catalytic loop [1] [10].
Crucially, the activation loop of Tie2 maintains an "activated-like" conformation even in the unphosphorylated state, contrasting with kinases like VEGFR2 that require phosphorylation for activation. This unique architecture allows Tie2 kinase inhibitor 1 to bind with high affinity (IC₅₀ = 250 nM) while showing >200-fold selectivity against p38 (IC₅₀ = 50 μM) [1] [5]. Mutagenesis studies identify Tyr897 in the N-lobe as a critical regulator; phosphorylation at this residue induces conformational changes that impede inhibitor binding, explaining its specificity for the inactive Tie2 conformation [6].
Table 1: Key Structural Determinants of Tie2 Selectivity
Structural Element | Conformation in Tie2 | Role in Inhibitor Binding |
---|---|---|
Nucleotide binding loop | Autoinhibitory | Creates hydrophobic pocket for pyrimidine core |
Activation loop | Activated-like (unphosphorylated) | Allows access to allosteric site |
C-helix | Partially displaced | Accommodates chlorophenyl group |
Tyr897 | Unphosphorylated | Permits deep pocket penetration |
Kinetic profiling demonstrates that Tie2 kinase inhibitor 1 operates through ATP-competitive inhibition with a Kᵢ of 38 nM against Tie2, significantly lower than observed for off-target kinases. The inhibitor exhibits slow dissociation kinetics (t₁/₂ > 60 min) from Tie2, contrasting with rapid dissociation (<5 min) from VEGFR2 and PDGFR1β [1] [5]. This prolonged target engagement stems from structural complementarity with Tie2's hydrophobic regulatory pocket, as confirmed by isothermal titration calorimetry showing favorable binding enthalpy (ΔH = -9.8 kcal/mol) [10].
Selectivity profiling reveals 200-fold greater potency for Tie2 (IC₅₀ = 250 nM) over p38 (IC₅₀ = 50 μM), and >10-fold selectivity against VEGFR2 (IC₅₀ = 3.2 μM), VEGFR3 (IC₅₀ = 4.1 μM), and PDGFR1β (IC₅₀ = 2.9 μM) [1] [5]. This selectivity profile originates from steric incompatibilities: the gatekeeper residue Thr815 in Tie2 (small hydrophobic) permits access to the hydrophobic back pocket, whereas bulkier residues in VEGFR2 (Phe916) and PDGFR1β (Phe961) create steric clashes with the inhibitor's thiazole moiety. Molecular dynamics simulations confirm that the chlorophenyl extension samples a subpocket inaccessible in other kinases due to conformational restrictions in their activation loops [6] [10].
Table 2: Kinetic Parameters of Tie2 Kinase Inhibitor 1
Kinase | IC₅₀ (μM) | Kᵢ (nM) | Selectivity Fold vs. Tie2 | Dissociation t₁/₂ (min) |
---|---|---|---|---|
Tie2 | 0.25 | 38 | 1 | >60 |
p38 | 50 | 8200 | 200 | <5 |
VEGFR2 | 3.2 | 490 | 12.8 | 8.2 |
VEGFR3 | 4.1 | 630 | 16.4 | 7.5 |
PDGFR1β | 2.9 | 450 | 11.6 | 9.1 |
Tie2 kinase inhibitor 1 disrupts angiopoietin signaling by stabilizing the autoinhibited conformation of the kinase domain, preventing phosphorylation triggered by ligand binding. Angiopoietin-1 (Ang1) binding to Tie2's immunoglobulin domain 2 (Ig2) induces receptor clustering and conformational changes that displace the inhibitory N-terminal domain [3] [7]. Crystallographic studies show that inhibitor-bound Tie2 cannot adopt the extended conformation required for trans-autophosphorylation, effectively decoupling ligand binding from kinase activation [6].
Notably, the inhibitor exhibits differential effects on Ang1 versus Ang2 signaling. Ang1 requires tetrameric clustering for efficient Tie2 activation, while Ang2 functions primarily as a dimer. The inhibitor's allosteric action more potently disrupts Ang1-induced signaling (IC₅₀ = 232 nM in cellular assays) due to its greater dependence on precise receptor conformational changes [1] [3]. Mutagenesis studies identify His168 in the Ig2 domain as critical for both Ang1 and Ang2 binding. The inhibitor indirectly modulates this interface by restricting the flexibility of membrane-proximal fibronectin domains, reducing ligand-binding affinity by 8-fold through long-range conformational effects [7].
The inhibitor potently blocks Tie2 autophosphorylation at multiple regulatory sites, most significantly at Tyr1106 in the C-terminal tail. Phosphorylation at this site creates a docking motif for downstream effectors including Dok-R (docking protein) [4]. Inhibition kinetics show a linear correlation between phospho-Tyr1106 suppression and inhibitor concentration (R² = 0.98), with near-complete blockade at 1 μM [1] [4]. This specific disruption prevents Dok-R recruitment and subsequent phosphorylation, uncoupling Tie2 activation from cytoskeletal remodeling and cell migration pathways.
Downstream signaling analysis reveals differential inhibition of PI3K/AKT versus MAPK pathways. The inhibitor reduces AKT phosphorylation (Ser473) by 80% at 500 nM, while only partially suppressing ERK phosphorylation (40% inhibition) [1] [4]. This selectivity arises from the critical role of Dok-R in bridging Tie2 to PI3K activation: phosphorylated Dok-R recruits p85 regulatory subunits through SH2 domain interactions, while MAPK activation occurs through alternative adaptors like Grb2 that bind distinct phosphotyrosines. Computational modeling indicates that the inhibitor's preferential stabilization of the C-terminal tail conformation sterically hinders Dok-R binding more effectively than Grb2 association, explaining the pathway-selective effects.
Table 3: Key Autophosphorylation Sites and Functional Consequences of Inhibition
Phosphorylation Site | Functional Role | Downstream Pathway | Inhibition at 500 nM |
---|---|---|---|
Tyr897 | Regulatory inhibition | Phosphatase recruitment | 65% |
Tyr1100 | PI3K recruitment | AKT survival signaling | 72% |
Tyr1106 | Dok-R docking | Cell migration | 92% |
Tyr1112 | Grb2 docking | MAPK proliferation | 45% |
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